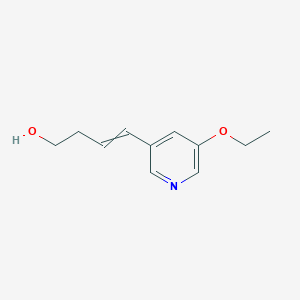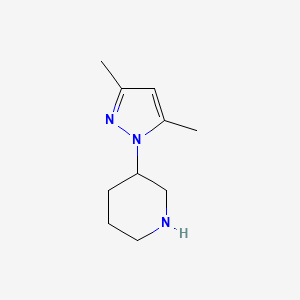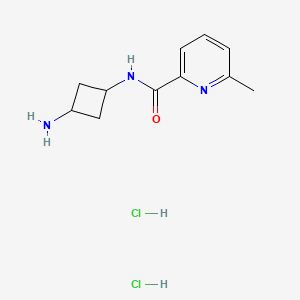
3-(2-méthyl-1H-imidazol-1-yl)pipéridine
Vue d'ensemble
Description
3-(2-methyl-1H-imidazol-1-yl)piperidine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methyl-1H-imidazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methyl-1H-imidazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Agents antimicrobiens
Les dérivés de l’imidazole comme la 3-(2-méthyl-1H-imidazol-1-yl)pipéridine ont été étudiés pour leur potentiel d’agents antimicrobiens. Ils présentent un large spectre d’activité contre les bactéries et les champignons en raison de leur capacité à interagir avec les enzymes microbiennes et à perturber l’intégrité de la membrane cellulaire .
Science des matériaux : Synthèse de polymères
En science des matériaux, ce composé peut être utilisé comme un bloc de construction pour la synthèse de nouveaux polymères. Son cycle imidazole peut servir de site de polymérisation, conduisant à des matériaux ayant des applications potentielles dans l’électronique, les revêtements et les adhésifs .
Synthèse chimique : Catalyseurs
La partie imidazole de la This compound peut servir de catalyseur dans les réactions chimiques. Elle peut faciliter diverses transformations organiques, y compris les cycloadditions et les réarrangements, en raison de ses sites nucléophiles et électrophiles .
Études biologiques : Inhibition enzymatique
Des recherches ont exploré l’utilisation de dérivés de l’imidazole comme inhibiteurs enzymatiques. Ils peuvent se lier aux sites actifs des enzymes, modulant leur activité, ce qui est crucial pour l’étude des voies métaboliques et le développement d’agents thérapeutiques .
Applications industrielles : Optimisation des procédés
En milieu industriel, la This compound peut être utilisée pour optimiser les processus de fabrication. Ses propriétés structurelles peuvent améliorer l’efficacité des réactions de synthèse, conduisant à une production rentable .
Recherche environnementale : Dégradation des polluants
Des études environnementales peuvent étudier l’utilisation de dérivés de l’imidazole dans la dégradation des polluants. Leur structure chimique pourrait contribuer à décomposer les substances toxiques, contribuant ainsi aux efforts de nettoyage de l’environnement .
Pharmacologie : Développement de médicaments
La structure de ce composé est précieuse dans le développement de médicaments, en particulier dans la création de molécules aux propriétés pharmacocinétiques améliorées. Elle peut être modifiée pour améliorer l’absorption, la distribution, le métabolisme et l’excrétion des médicaments .
Chimie analytique : Chromatographie
Enfin, en chimie analytique, la This compound peut être utilisée comme modificateur de phase stationnaire en chromatographie. Elle peut contribuer à la séparation de mélanges complexes en modifiant les temps de rétention des analytes .
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in 3-(2-Methyl-1H-imidazol-1-yl)piperidine can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes . Additionally, this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function .
Cellular Effects
3-(2-Methyl-1H-imidazol-1-yl)piperidine has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-(2-Methyl-1H-imidazol-1-yl)piperidine involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . It may also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . Additionally, 3-(2-Methyl-1H-imidazol-1-yl)piperidine can affect the stability and degradation of proteins by interacting with proteolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-Methyl-1H-imidazol-1-yl)piperidine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects . Studies have identified threshold doses at which the compound transitions from being beneficial to harmful . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity in animal models .
Metabolic Pathways
3-(2-Methyl-1H-imidazol-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 3-(2-Methyl-1H-imidazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 3-(2-Methyl-1H-imidazol-1-yl)piperidine can localize to specific cellular compartments, influencing its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy . Studies have shown that 3-(2-Methyl-1H-imidazol-1-yl)piperidine can accumulate in the nucleus, mitochondria, or other organelles, influencing various cellular processes .
Propriétés
IUPAC Name |
3-(2-methylimidazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGOASXMKWMIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)






![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)

